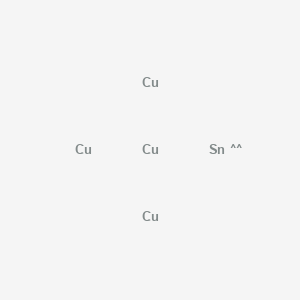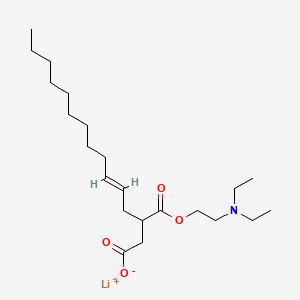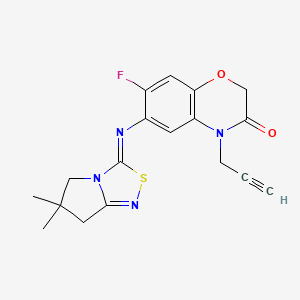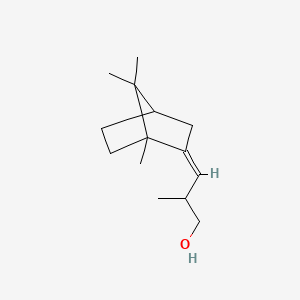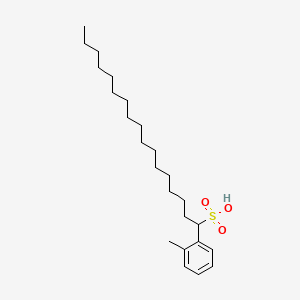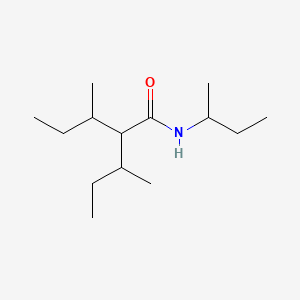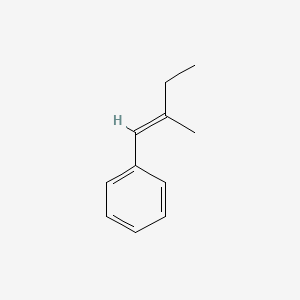
2-Methyl-1-phenyl-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-phenyl-1-butene is an organic compound with the molecular formula C11H14. It is also known by other names such as Benzene, (2-methyl-1-butenyl)-. This compound is characterized by a phenyl group attached to a butene chain, with a methyl group at the second position of the butene chain. It is a colorless liquid with a distinct aromatic odor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-1-phenyl-1-butene can be synthesized through various methods. One common method involves the reaction of benzyl chloride with isobutylene in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic dehydrogenation of 2-methyl-1-phenyl-1-butanol. This process uses a metal catalyst such as palladium or platinum and is carried out at elevated temperatures and pressures to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-phenyl-1-butene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Hydrogenation of the double bond results in the formation of 2-methyl-1-phenylbutane.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution
Major Products Formed
Oxidation: Formation of 2-methyl-1-phenyl-1-butanone or 2-methyl-1-phenyl-1-butanol.
Reduction: Formation of 2-methyl-1-phenylbutane.
Substitution: Formation of various substituted aromatic compounds depending on the reagent used
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-phenyl-1-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Medicine: Research is being conducted on its potential use in the development of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Methyl-1-phenyl-1-butene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the double bond is hydrogenated, resulting in the formation of a saturated compound. In substitution reactions, the phenyl group undergoes electrophilic attack, leading to the formation of substituted aromatic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1-butene: Similar structure but lacks the methyl group at the second position.
1-Phenyl-1-butene: Similar structure but the double bond is at the first position.
2-Methyl-1-butene: Similar structure but lacks the phenyl group
Uniqueness
2-Methyl-1-phenyl-1-butene is unique due to the presence of both a phenyl group and a methyl group on the butene chain. This unique structure imparts distinct chemical properties, making it valuable in various chemical reactions and industrial applications .
Eigenschaften
CAS-Nummer |
56253-64-6 |
|---|---|
Molekularformel |
C11H14 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
[(E)-2-methylbut-1-enyl]benzene |
InChI |
InChI=1S/C11H14/c1-3-10(2)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9+ |
InChI-Schlüssel |
OQYUFQVPURDFKC-MDZDMXLPSA-N |
Isomerische SMILES |
CC/C(=C/C1=CC=CC=C1)/C |
Kanonische SMILES |
CCC(=CC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



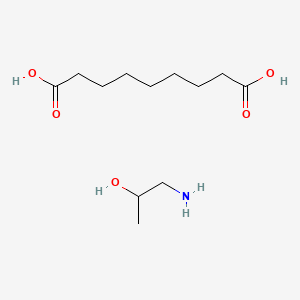

![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)

